1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a methylthio group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of a suitable precursor, followed by the introduction of the methylthio and trifluoromethoxy groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the chloro, methylthio, and trifluoromethoxy groups, which can participate in various chemical interactions. These interactions can affect biological processes, such as enzyme inhibition or receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(3-(methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-(methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure sets it apart from similar compounds and can lead to different applications and effects.
Properties
Molecular Formula |
C11H10ClF3O2S |
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Molecular Weight |
298.71 g/mol |
IUPAC Name |
1-chloro-1-[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3O2S/c1-6(16)10(12)7-3-8(17-11(13,14)15)5-9(4-7)18-2/h3-5,10H,1-2H3 |
InChI Key |
GSXMMGIXGCHMQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC)OC(F)(F)F)Cl |
Origin of Product |
United States |
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